molecular formula C15H24N2O3S B11023986 N-[4-(heptylsulfamoyl)phenyl]acetamide

N-[4-(heptylsulfamoyl)phenyl]acetamide

Cat. No.: B11023986
M. Wt: 312.4 g/mol
InChI Key: FFTZQNZHLWXQJV-UHFFFAOYSA-N
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Description

N-[4-(Heptylsulfamoyl)phenyl]acetamide (CAS: 330978-91-1) is a sulfonamide derivative characterized by a heptyl chain attached to the sulfamoyl group at the para-position of the phenylacetamide scaffold. Its molecular formula is C₁₅H₂₄N₂O₃S, with a molecular weight of 312.43 g/mol . This compound is part of a broader class of N-phenylacetamide sulphonamides studied for their analgesic and anti-inflammatory activities .

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-(heptylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C15H24N2O3S/c1-3-4-5-6-7-12-16-21(19,20)15-10-8-14(9-11-15)17-13(2)18/h8-11,16H,3-7,12H2,1-2H3,(H,17,18)

InChI Key

FFTZQNZHLWXQJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(heptylsulfamoyl)phenyl]acetamide typically involves the following steps:

    Preparation of 4-aminophenylacetamide: This intermediate can be synthesized by reacting 4-nitroaniline with acetic anhydride, followed by reduction of the nitro group to an amine.

    Sulfonation: The 4-aminophenylacetamide is then reacted with heptylsulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the heptylsulfamoyl group to the phenyl ring.

The overall reaction can be summarized as follows:

4-aminophenylacetamide+heptylsulfonyl chlorideThis compound\text{4-aminophenylacetamide} + \text{heptylsulfonyl chloride} \rightarrow \text{this compound} 4-aminophenylacetamide+heptylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(heptylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Anti-inflammatory Properties

N-[4-(heptylsulfamoyl)phenyl]acetamide has been studied for its anti-inflammatory effects, similar to other sulfonamide derivatives. Research indicates that compounds with sulfonamide structures often exhibit activity against inflammation-related pathways, which can be crucial in developing treatments for conditions such as arthritis and other inflammatory diseases.

Antibacterial Activity

The compound's antibacterial properties are noteworthy. Like many sulfonamides, it may inhibit bacterial growth through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis. This mechanism is a common target in the design of new antibacterial agents .

Research into the binding affinities of this compound with various biological targets is crucial for understanding its mechanism of action. These studies help elucidate how the compound interacts at the molecular level with enzymes or receptors involved in inflammatory processes or bacterial infections.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antitumor Activity : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against human cancer cell lines, including lung and breast carcinoma models. The interaction with DHFR has been identified as a significant mechanism through which these compounds exert their anticancer effects .
  • Pharmacokinetic Studies : The heptylsulfamoyl group improves the solubility and bioavailability of the compound, which are critical factors in drug development. Enhanced absorption can lead to improved therapeutic outcomes in clinical settings.

Mechanism of Action

The mechanism of action of N-[4-(heptylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ring and acetamide group may also contribute to binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on the substituents attached to the sulfamoyl group. Below is a comparative analysis of key analogues:

Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Evidence Source
N-[4-(Heptylsulfamoyl)phenyl]acetamide Heptyl C₁₅H₂₄N₂O₃S 312.43 Not explicitly reported (structural inference suggests potential analgesic/anti-inflammatory use)
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide Diethyl C₁₂H₁₇N₂O₃S 281.34 Anti-hypernociceptive activity (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Piperazinyl C₁₂H₁₆N₃O₃S 297.34 Anti-hypernociceptive activity
N-[4-(Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl C₁₄H₂₀N₂O₃S 296.38 Structurally characterized (no explicit bioactivity)
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide 4-Methoxybenzyl C₁₆H₁₈N₂O₄S 342.39 Not reported (methoxy group may enhance binding interactions)
Acetylsulfanilamide Amine (-NH₂) C₈H₁₀N₂O₃S 214.24 Basic sulfonamide scaffold (precursor for derivatives)

Pharmacological Activity Trends

  • Anti-Hypernociceptive Effects: Compounds with bulkier substituents (e.g., diethyl and piperazinyl groups) exhibit significant anti-hypernociceptive activity in inflammatory pain models . The heptyl derivative’s long alkyl chain may similarly modulate sodium channel activity or inflammatory mediators, though experimental data are lacking.
  • Analgesic Potential: The piperazinyl analogue (Compound 35 in ) showed activity comparable to paracetamol, suggesting that nitrogen-containing substituents enhance central nervous system penetration. The heptyl chain’s lipophilicity may prolong half-life but could reduce aqueous solubility .

Physicochemical Properties

  • Hydrogen Bonding: Piperazinyl and methoxy groups introduce hydrogen bond donors/acceptors, enhancing target binding. The heptyl group primarily contributes to hydrophobic interactions .
  • Crystallinity : Sulfonamides like N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide exhibit stable crystal structures stabilized by N–H···O and C–H···O interactions, which may influence formulation stability .

Biological Activity

N-[4-(heptylsulfamoyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological assays that evaluate its efficacy against different biological targets.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C_{14}H_{21}N_{2}O_{3}S
  • Molecular Weight : 299.39 g/mol

The compound features a heptylsulfamoyl group attached to a phenyl ring, with an acetamide functional group, which is significant for its biological activity.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of acetamide, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have been evaluated against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, demonstrating promising results in inhibiting bacterial growth .
    • The minimum inhibitory concentration (MIC) values for these compounds suggest that they can effectively inhibit bacterial growth at relatively low concentrations.
  • Antifungal Activity :
    • Research indicates that similar sulfonamide-containing compounds exhibit antifungal activity against pathogens like Physalospora piricola and Alternaria solani, suggesting a broad-spectrum antifungal potential .
  • Anti-inflammatory Effects :
    • Acetamide derivatives are known for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, which is crucial in treating inflammatory diseases .
  • Urease Inhibition :
    • Recent studies have focused on the urease inhibition capabilities of acetamide-sulfonamide conjugates. These compounds showed competitive inhibition against urease enzymes, which are implicated in various pathological conditions .

Table 1: Summary of Biological Activities of this compound Derivatives

Biological ActivityTarget Organism/EnzymeIC50/EC50 ValuesReference
AntibacterialXanthomonas oryzae156.7 µM
AntifungalAlternaria solaniNot specified
Urease InhibitionUrease enzymeIC50 = 9.95 µM
Anti-inflammatoryPro-inflammatory cytokinesNot specified

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit urease suggests it may alter metabolic pathways in target organisms, leading to reduced pathogenicity.
  • Cell Membrane Disruption : Studies utilizing scanning electron microscopy (SEM) have shown that certain derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .
  • Modulation of Immune Response : By influencing cytokine production, these compounds may help modulate inflammatory responses, providing therapeutic benefits in inflammatory diseases.

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